

Application Notes and Protocols for PCSK9-IN-22 in Lipid-Lowering Research

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Compound of Interest		
Compound Name:	PCSK9-IN-22	
Cat. No.:	B12377129	Get Quote

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Introduction

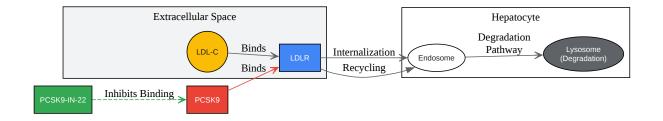
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. **PCSK9-IN-22** is an orally active, small molecule inhibitor designed to disrupt this protein-protein interaction, offering a promising tool for lipid-lowering research and therapeutic development.

These application notes provide detailed protocols for the use of **PCSK9-IN-22** in both in vitro and in vivo research settings, enabling the characterization of its efficacy and mechanism of action.

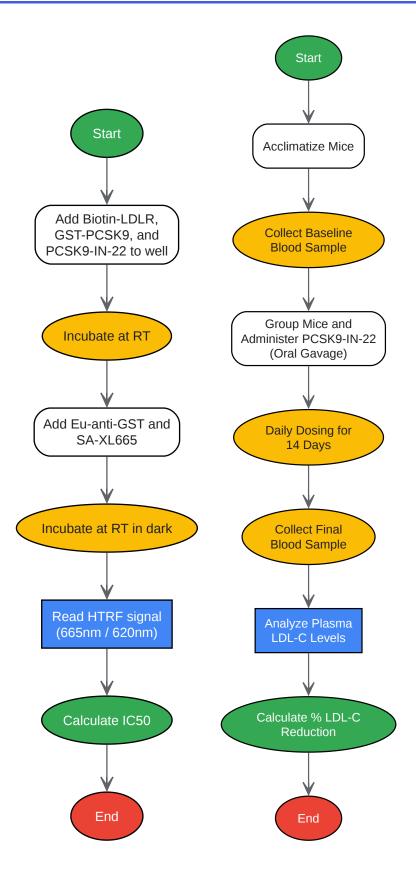
Mechanism of Action

PCSK9-IN-22 directly interferes with the binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. By blocking this interaction, **PCSK9-IN-22** prevents the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR. This results in an increased number of LDLRs on the hepatocyte surface, leading to enhanced clearance of LDL-C from the circulation.









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